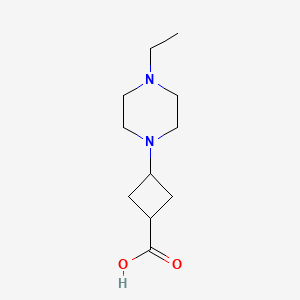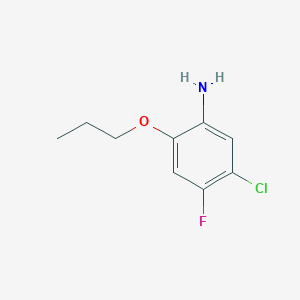
5-Chloro-4-fluoro-2-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-propoxyaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multi-step synthesis is used to introduce the propoxy group onto the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its relatively stable and environmentally benign nature .
化学反応の分析
Types of Reactions
5-Chloro-4-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
科学的研究の応用
5-Chloro-4-fluoro-2-propoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism by which 5-Chloro-4-fluoro-2-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.
5-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.
4-Fluoro-2-propoxyaniline: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-4-fluoro-2-propoxyaniline is unique due to the presence of both chlorine and fluorine atoms, as well as the propoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
5-chloro-4-fluoro-2-propoxyaniline |
InChI |
InChI=1S/C9H11ClFNO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |
InChIキー |
APCWFQCYIGIQNY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


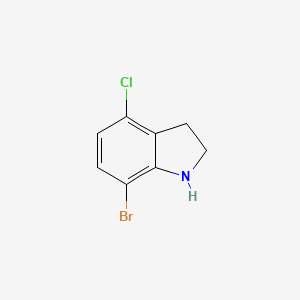
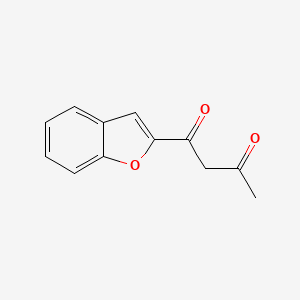
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
amine](/img/structure/B13319679.png)
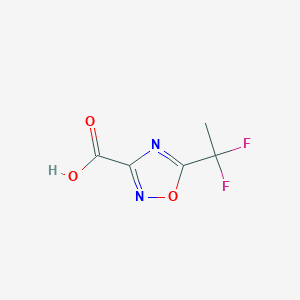
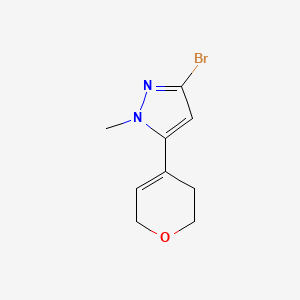
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)
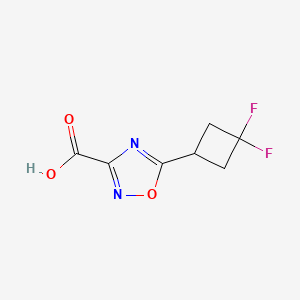
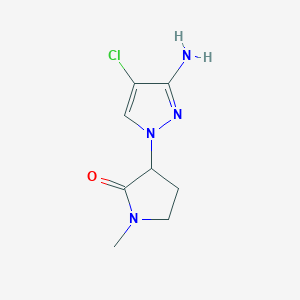

![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
